molecular formula C23H22N2O5 B13348831 Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate

Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate

Cat. No.: B13348831
M. Wt: 406.4 g/mol
InChI Key: JOXXVSGDNFICBB-UHFFFAOYSA-N
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Description

Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate is a complex organic compound with the molecular formula C23H22N2O5 and a molecular weight of 406.43 g/mol . This compound is characterized by its unique structure, which includes a picolinoyl group substituted with two benzyloxy groups and a glycinate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate typically involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzoic acid with benzyl chloride to form 3,5-bis(benzyloxy)benzoic acid. This intermediate is then reacted with picolinic acid and glycine methyl ester under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which Methyl (3,5-bis(benzyloxy)picolinoyl)glycinate exerts its effects involves its interaction with specific molecular targets. The benzyloxy groups may facilitate binding to certain enzymes or receptors, influencing biochemical pathways. The picolinoyl group can interact with metal ions, affecting catalytic activities in various reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

2-[[3,5-bis(phenylmethoxy)pyridine-2-carbonyl]-methylamino]acetic acid

InChI

InChI=1S/C23H22N2O5/c1-25(14-21(26)27)23(28)22-20(30-16-18-10-6-3-7-11-18)12-19(13-24-22)29-15-17-8-4-2-5-9-17/h2-13H,14-16H2,1H3,(H,26,27)

InChI Key

JOXXVSGDNFICBB-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=C(C=C(C=N1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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